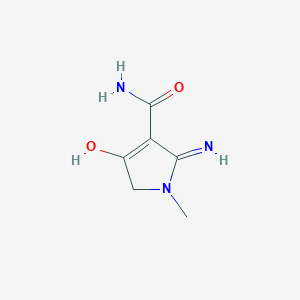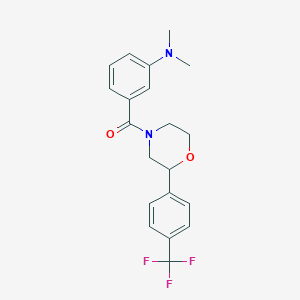
(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, also known as DPM, is a synthetic chemical compound that has been used in scientific research for its unique properties. DPM is a member of the morpholine class of compounds and is known for its ability to selectively bind to certain receptors in the body.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
- Compounds similar to (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone have been synthesized and evaluated for their antioxidant properties. These include derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and their brominated versions. The antioxidant activities were assessed through various in vitro assays, showing that these compounds could be potential antioxidants owing to their structural features (Çetinkaya et al., 2012).
Photophysical and Electroluminescent Properties
- Research into the photophysical and electroluminescent properties of similar compounds has been conducted. For instance, phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands were synthesized and characterized. These complexes demonstrated efficient red emission and were explored for use in organic light-emitting diodes (Kang et al., 2011).
Neurokinin-1 Receptor Antagonism
- A compound with a similar structure, featuring a morpholino group and trifluoromethyl phenyl segment, has been studied as a neurokinin-1 receptor antagonist. This compound showed promise in pre-clinical tests for efficacy in emesis and depression, highlighting the potential therapeutic applications of these types of molecules (Harrison et al., 2001).
Synthesis and Crystallography
- The synthesis and crystal structure of compounds with similar structural features have been studied. For example, a study on 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, synthesized from natural podocarpic acid, provides insights into the structural aspects and potential synthetic pathways for related compounds (Bakare et al., 2005).
Catalysis and Molecular Logic Devices
- Other research focuses on the use of similar compounds in catalysis and as molecular logic devices. For instance, compounds with dimethylamino phenyl groups have been explored for their role in catalytic hydrogenations and as components of molecular logic devices based on photoinduced electron transfer and internal charge transfer mechanisms (Guerriero et al., 2011; ZammitRamon et al., 2015).
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-24(2)17-5-3-4-15(12-17)19(26)25-10-11-27-18(13-25)14-6-8-16(9-7-14)20(21,22)23/h3-9,12,18H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFNXMRPJMMHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

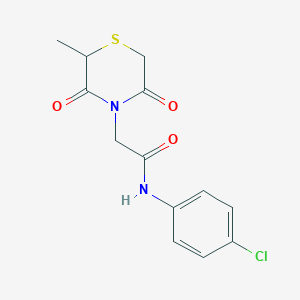

![(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2562067.png)
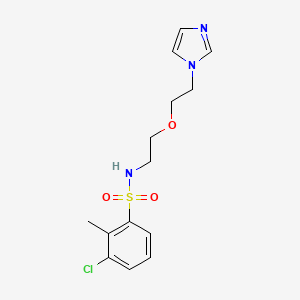
![7-Phenyl-14-propyl-5,6,8,9-tetrahydrodibenzo[c,h]-acridinium tetrafluoroborate](/img/structure/B2562070.png)
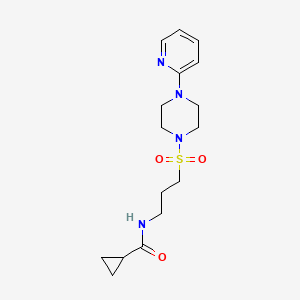
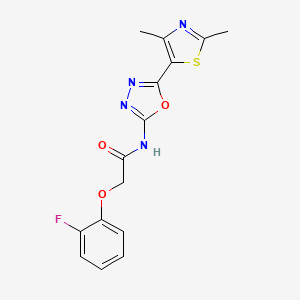

![N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B2562079.png)
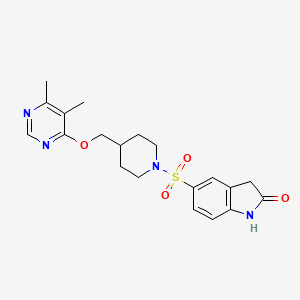
![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)
![4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2562085.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)
